molecular formula C10H30O3Si4 B101978 Methyltris(trimethylsiloxy)silane CAS No. 17928-28-8

Methyltris(trimethylsiloxy)silane

Cat. No. B101978
CAS RN: 17928-28-8
M. Wt: 310.68 g/mol
InChI Key: RGMZNZABJYWAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltris(trimethylsiloxy)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their diverse applications, ranging from materials science to the synthesis of polymers with unique properties. The papers provided discuss various silane compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be related to the understanding of methyltris(trimethylsiloxy)silane.

Synthesis Analysis

The synthesis of silane compounds is often achieved through reactions involving different siloxane precursors. For instance, the synthesis of copolymers using 3-methacryloxypropyltris(trimethylsiloxy)silane (Si-1) involves a process of casting from a benzene solution, indicating that these materials can be processed using common organic solvents . Similarly, novel silane compounds have been synthesized for use as electrolyte solvents in lithium-ion batteries, showcasing the versatility of silane chemistry in creating functional materials . Anionic ring-opening polymerization (AROP) is another method used to synthesize trimethylsiloxy-substituted polymers, which could be related to the synthesis of methyltris(trimethylsiloxy)silane .

Molecular Structure Analysis

The molecular structure of silane compounds is crucial in determining their properties and reactivity. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane has been analyzed, providing insights into the interactions that define its structure . Similarly, the molecular structure of methyltris(pyrazolyl)silane complexes has been characterized, revealing distorted octahedral geometries . These studies highlight the importance of molecular structure in the function of silane compounds.

Chemical Reactions Analysis

Silane compounds participate in various chemical reactions, which can alter their properties and applications. The gas-phase polymerization of trimethyl(2-propynyloxy)silane by ArF laser photolysis is an example of a reaction leading to the deposition of polytrimethylsiloxy-substituted polymers . Additionally, the thermal reactions of different silane compounds with trifluoro(1,1,2,2-tetrafluoroethyl)silane and silicon tetrafluoride have been studied, showing the formation of new products such as fluorotrimethylsilane and polymeric materials10.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure and the nature of their substituents. The copolymers of methacryloxypropyltris(trimethylsiloxy)silane and methylmethacrylate have been investigated for their gas permeability and packing density, which are critical parameters for materials used in gas separation technologies . The oxygen permeability of copolymers containing Si-1 has also been studied, demonstrating the impact of molecular composition on this property . Furthermore, the electrolyte solvents based on silane compounds for lithium-ion batteries exhibit high lithium-ion conductivities and stability, underscoring the potential of these materials in energy storage applications .

Scientific Research Applications

Gas Permeability in Polymer Science

Methyltris(trimethylsiloxy)silane, in the form of copolymers with methylmethacrylate, exhibits significant applications in the field of polymer science. These copolymers, synthesized by free radical polymerization, demonstrate varied permeabilities to gases like carbon dioxide, oxygen, and nitrogen, which are closely related to their packing densities. This relationship between the polymer's permeability and its structural packing density has been explored in depth (Gu, Chern, & Chen, 1991).

Environmental Monitoring

In environmental science, compounds related to Methyltris(trimethylsiloxy)silane, such as cVMS, are used in passive sampling for detecting low concentrations of environmental pollutants in water. This application is significant in monitoring the presence of compounds from personal care products in aquatic environments. The use of such silane compounds in low-density polyethylene (LDPE) samplers represents a novel approach to environmental monitoring (Bruemmer et al., 2015).

Polymerization Processes

The compound has been used in anionic ring-opening polymerization processes to create various polymers. These polymers, characterized by spectroscopic techniques, have applications in creating materials with specific structural and chemical properties (Ziatdinov, Cai, & Weber, 2002).

Biocompatible Materials

A biocompatible silicone incorporating Methyltris(trimethylsiloxy)silane shows high resistance to protein adsorption and bacterial adhesion, making it an excellent candidate for medical devices, particularly in areas requiring non-fouling surfaces (Lin, Zhang, Wang, & Chen, 2011).

Chemical Vapor Deposition

Methyltris(trimethylsiloxy)silane-related compounds are used in chemical vapor deposition processes under UV laser photolysis. This method results in the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon, illustrating its utility in specialized chemical synthesis processes (Pola & Morita, 1997).

Surface Treatment for Metals

The compound is part of silane surface treatments for metals, aiming to replace conventional chromating processes. Its application demonstrates comparable anti-corrosive abilities to chromates on different metal surfaces, highlighting its importance in metal-finishing industries (Zhu & Ooij, 2004).

Oxygen-Permeable Hydrogel Materials

In the development of oxygen-permeable hydrogel materials, such as those used in contact lenses, Methyltris(trimethylsiloxy)silane plays a crucial role. It enhances oxygen permeability and improves properties like tear strength and modulus, making it significant for ophthalmic applications (Lai, 1995).

Safety And Hazards

Methyltris(trimethylsiloxy)silane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

trimethyl-[methyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30O3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMZNZABJYWAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O3Si4
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

701944-26-5
Record name α-(Trimethylsilyl)-ω-[(trimethylsilyl)oxy]poly[oxy(tetramethyldisiloxanylidene)]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701944-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9025669
Record name Methyltris(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyltris(trimethylsiloxy)silane is a clear colorless liquid. (NTP, 1992), Liquid
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

381 °F at 760 mmHg (NTP, 1992)
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

187 °F (NTP, 1992)
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.8536 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Methyltris(trimethylsiloxy)silane

CAS RN

17928-28-8
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyltris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17928-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltris(trimethylsiloxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyltris(trimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,5,5,5-heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRIMETHICONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S73ZQI0GXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-105 °F (NTP, 1992)
Record name METHYLTRIS(TRIMETHYLSILOXY)SILANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20704
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltris(trimethylsiloxy)silane
Reactant of Route 2
Methyltris(trimethylsiloxy)silane
Reactant of Route 3
Reactant of Route 3
Methyltris(trimethylsiloxy)silane
Reactant of Route 4
Reactant of Route 4
Methyltris(trimethylsiloxy)silane
Reactant of Route 5
Methyltris(trimethylsiloxy)silane
Reactant of Route 6
Reactant of Route 6
Methyltris(trimethylsiloxy)silane

Citations

For This Compound
98
Citations
Y Horii, N Ohtsuka, T Nishino, K Kuroda… - Science of The Total …, 2022 - Elsevier
We investigated the spatial distribution, mass profiles, and benthic risk assessment of a wide range of methylsiloxanes (MSs), including 7 cyclic MSs (CMSs; D3–D9; the number refers …
Number of citations: 1 www.sciencedirect.com
R Balachandar, R Navaneethan, M Biruntha… - Materials Letters, 2022 - Elsevier
In the present study, Glochidion candolleanum (Wight & Arn.) Chakrab. & M. Gangop. leaf (GCL)-ethyl acetate extract was used for the phytosynthesis of silver nanoparticles (AgNPs) …
Number of citations: 48 www.sciencedirect.com
MS Sutare, PS Pawar - BIOINFOLET-A Quarterly Journal of Life …, 2021 - indianjournals.com
Phytochemical screening of Acorus calamus rhizome was done using the technique of by GC-MS (Gas chromatography and Mass Spectroscopy). Presence of Diethyl Phthalate Phthalic …
Number of citations: 2 www.indianjournals.com
G Manikandan, P Pandiselvi, N Sobana, M Murugan - researchgate.net
The plant Momordica cymbalaria belongs to the family Cucurbitaceae. The Momordica genus found in the Indian states of Andhra, Karnataka, Madhya Pradesh, Maharashtra and Tamil …
Number of citations: 3 www.researchgate.net
EY Companioni-Damas, FJ Santos… - … of Chromatography A, 2012 - Elsevier
Concurrent solvent recondensation–large volume injection (CSR–LVI) is a gas chromatography injection technique that is particularly suitable for determining volatile compounds. In the …
Number of citations: 38 www.sciencedirect.com
C Wohlfarth - Optical Constants: Supplement to volume III/47, 2017 - Springer
This chapter provides refractive index of methyltris (trimethylsiloxy) silane at various temperatures and wavelengths.
Number of citations: 0 link.springer.com
J Bruemmer, R Falcon, R Greenwood, GA Mills… - Chemosphere, 2015 - Elsevier
Cyclic volatile methylsiloxanes (cVMS) are used in personal care products and are hydrophobic, volatile and persistent. Their environmental water concentrations are low and are …
Number of citations: 8 www.sciencedirect.com
EY Companioni-Damas, FJ Santos, MT Galceran - Talanta, 2014 - Elsevier
In the present work, a simple and fast method for the analysis of linear and cyclic methylsiloxanes in ambient air based on active sampling combined with gas chromatography – mass …
Number of citations: 38 www.sciencedirect.com
SM Abdullah, K Kolo, SM Sajadi - Food Science & Nutrition, 2020 - Wiley Online Library
A green way is introduced to biosynthesis of ZnO@TiO 2 @SiO 2 and Fe 3 O 4 @SiO 2 nanocomposites using the bioactive potential of Lecanora muralis (LM) lichen. UV‐Vis …
Number of citations: 21 onlinelibrary.wiley.com
EY Companioni-Damas, FJ Santos, MT Galceran - Talanta, 2012 - Elsevier
This paper proposes a new method for the analysis of linear and cyclic methylsiloxanes in water samples based on headspace-solid phase microextraction (HS-SPME) coupled to gas …
Number of citations: 44 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.